molecular formula C11H9N5S B8667559 1-(2-Amino-4-imino-(4H)-thiazol-5-ylidene)-1H-isoindol-3-amine CAS No. 53151-84-1

1-(2-Amino-4-imino-(4H)-thiazol-5-ylidene)-1H-isoindol-3-amine

Cat. No.: B8667559
CAS No.: 53151-84-1
M. Wt: 243.29 g/mol
InChI Key: DQPSHNYDEMTVTC-UHFFFAOYSA-N
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Description

“1-(2-Amino-4-imino-(4H)-thiazol-5-ylidene)-1H-isoindol-3-amine” is a complex organic compound that belongs to the class of heterocyclic amines These compounds are characterized by the presence of nitrogen atoms within their ring structures, which often confer unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-(2-Amino-4-imino-(4H)-thiazol-5-ylidene)-1H-isoindol-3-amine” typically involves multi-step organic reactions. A common approach might include the formation of the isoindole ring followed by the introduction of the thiazole moiety. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen atoms, which might affect the compound’s stability and reactivity.

    Substitution: The replacement of one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Typical reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.

Major Products Formed

The products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in the development of new materials or catalysts.

Biology

In biological research, the compound could be investigated for its potential as a bioactive molecule. Its ability to interact with biological targets might make it a candidate for drug discovery or as a probe in biochemical studies.

Medicine

In medicine, the compound might be explored for its therapeutic potential. Its unique structure could confer specific biological activities, making it a candidate for the development of new drugs.

Industry

In industrial applications, the compound could be used in the production of specialty chemicals or as a component in advanced materials. Its unique properties might make it suitable for use in electronics, coatings, or other high-tech applications.

Mechanism of Action

The mechanism by which “1-(2-Amino-4-imino-(4H)-thiazol-5-ylidene)-1H-isoindol-3-amine” exerts its effects would depend on its specific interactions with molecular targets. These might include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to “1-(2-Amino-4-imino-(4H)-thiazol-5-ylidene)-1H-isoindol-3-amine” might include other heterocyclic amines with isoindole or thiazole rings. Examples could be:

  • Isoindole derivatives
  • Thiazole derivatives
  • Other heterocyclic amines

Uniqueness

The uniqueness of this compound might lie in its specific combination of isoindole and thiazole moieties, which could confer distinct chemical and biological properties. This combination might make it particularly valuable for certain applications where other compounds fall short.

Properties

CAS No.

53151-84-1

Molecular Formula

C11H9N5S

Molecular Weight

243.29 g/mol

IUPAC Name

5-(3-iminoisoindol-1-yl)-1,3-thiazole-2,4-diamine

InChI

InChI=1S/C11H9N5S/c12-9-6-4-2-1-3-5(6)7(15-9)8-10(13)16-11(14)17-8/h1-4,12H,13H2,(H2,14,16)

InChI Key

DQPSHNYDEMTVTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC2=N)C3=C(N=C(S3)N)N

Origin of Product

United States

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